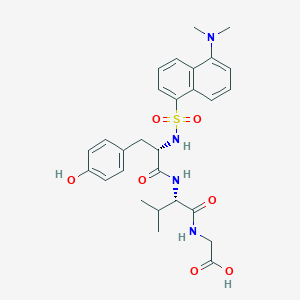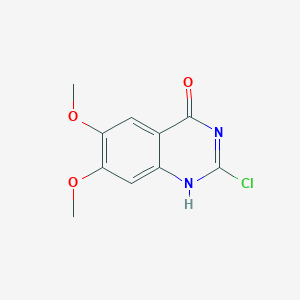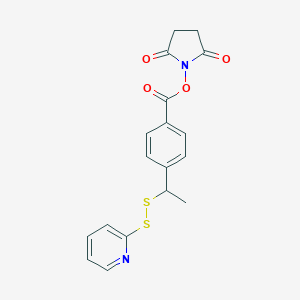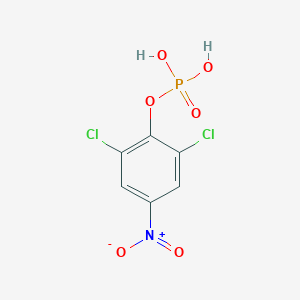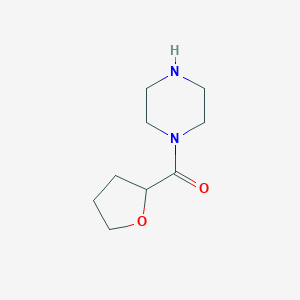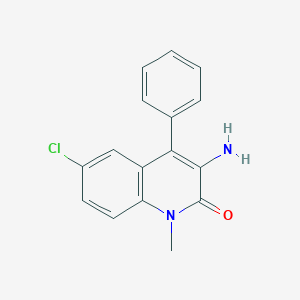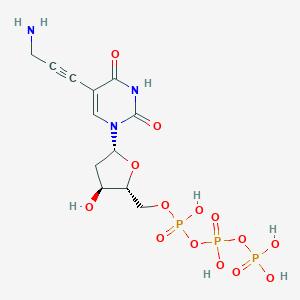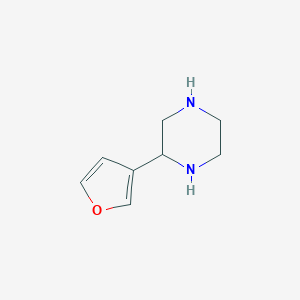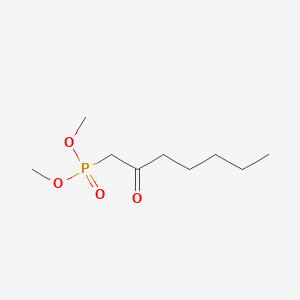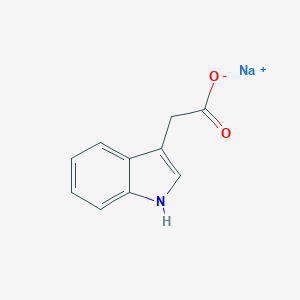![molecular formula C9H6Br2N2O4S2 B048575 3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-75-2](/img/structure/B48575.png)
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as BrCMTB and is a member of the benzothiadiazine class of compounds.
Mechanism Of Action
The mechanism of action of BrCMTB is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BrCMTB has also been found to bind to certain receptors, such as the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical And Physiological Effects
BrCMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. BrCMTB has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using BrCMTB in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. However, one of the limitations is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the investigation of BrCMTB, including the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity and side effects. Additionally, the development of novel synthetic methods for the production of BrCMTB may facilitate its use in various scientific research fields.
Synthesis Methods
The synthesis of BrCMTB involves the reaction of 3-amino-5,7-dibromo-1,2,4-benzothiadiazine 1,1-dioxide with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting product is BrCMTB, which can be purified using various methods such as crystallization, filtration, and chromatography.
Scientific Research Applications
BrCMTB has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
CAS RN |
114260-75-2 |
|---|---|
Product Name |
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C9H6Br2N2O4S2 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
2-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Br2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
WHNQTMBHHUCBTH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



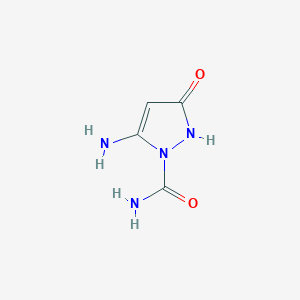
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
